1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , belongs to the class of heterocyclic organic compounds. Its chemical formula is C19H21N2O4 . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Benzoylation of Piperazine: The synthesis typically starts with the benzoylation of piperazine using 2,3-dimethoxybenzoyl chloride. This reaction introduces the benzoyl group onto the piperazine ring.
Alkylation with Propargyl Bromide: The resulting benzoylated piperazine is then alkylated with propargyl bromide to form the butynone moiety.
Benzoylation: The reaction is carried out in anhydrous solvent (e.g., dichloromethane) with a base (such as triethylamine) at low temperature.
Alkylation: Propargyl bromide reacts with the benzoylated piperazine in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., DMF).
Industrial Production:: Industrial-scale production involves optimization of reaction conditions, purification steps, and scalability.
Chemical Reactions Analysis
1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reagents and Conditions: Specific reagents (e.g., reducing agents, nucleophiles) and conditions (temperature, solvent) dictate the reaction outcomes.
Major Products: The major products depend on the reaction type and conditions.
Scientific Research Applications
1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to cell growth, signaling, or metabolism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C17H20N2O4/c1-4-6-15(20)18-9-11-19(12-10-18)17(21)13-7-5-8-14(22-2)16(13)23-3/h5,7-8H,9-12H2,1-3H3 |
InChI Key |
XBSLHMGQBDVTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.